5-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6S/c1-10-9-13(15-19-20-17(24)22(15)3)14-11(2)21-23(16(14)18-10)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXXFQWAZHBTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C4=NNC(=S)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111230 | |
| Record name | 5-(3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937598-46-4 | |
| Record name | 5-(3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937598-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 5-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The pyrazolo[3,4-b]pyridine core is synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, starting materials may include 3,6-dimethyl-1-phenylpyrazole and various substituted triazoles.
Biological Activity
The biological activity of the compound can be categorized into several key areas:
Antitumor Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antitumor properties . The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell division. A study demonstrated that subtle modifications in the phenyl moiety of similar compounds could enhance their antitumor efficacy by targeting specific cancer pathways .
Antiviral Properties
Research has shown that derivatives of triazole compounds can possess antiviral activity . For example, a related series of compounds demonstrated effectiveness against viral replication by interfering with viral polymerase activity. The structural variations within the pyrazolo[3,4-b]pyridine framework allow for tuning biological properties towards antiviral applications .
Antimicrobial Effects
The 1,2,4-triazole moiety is well-known for its antimicrobial properties , particularly against fungal infections. The mechanism of action typically involves inhibition of ergosterol biosynthesis in fungi, which disrupts cell membrane integrity. Compounds similar to the one have been tested against various fungal strains and shown promising results.
Case Studies
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Antitumor : Inhibits tubulin polymerization.
- Antiviral : Interferes with viral polymerase activity.
- Antimicrobial : Disrupts ergosterol biosynthesis in fungi.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Analogues like S-alkyl triazole-pyrrole derivatives (e.g., ) replace pyrazolo-pyridine with pyrrole, reducing aromatic conjugation but introducing nitrogen-rich motifs.
The 4-methyl group on the triazole ring may sterically hinder thiol oxidation, improving stability over non-methylated variants .
Functional Group Activity :
- The triazole-thiol group is critical for radical scavenging, as seen in DPPH assays for alkyl derivatives .
- Carboxylate esters (e.g., ) introduce electrophilic sites for nucleophilic interactions, differing from the nucleophilic thiol in the target compound.
Notable Trends:
- Catalytic Efficiency : Trifluoroacetic acid (TFA) is widely used for cyclocondensation in pyrazolo-pyridine systems, offering high regioselectivity .
- Alkylation Challenges : S-alkyl derivatives require careful control of pH and temperature to avoid thiol oxidation .
Table 3: Comparative Bioactivity and Properties
Insights:
- Antiradical Activity : The target compound’s pyrazolo-pyridine core enhances electron delocalization, improving radical scavenging over pyrazole-triazole analogues .
- Antibacterial Gaps : While S-alkyl derivatives show potent antibacterial effects , the target compound’s activity remains underexplored.
- Solubility : The 3,6-dimethyl and phenyl groups reduce aqueous solubility compared to simpler triazole-thiols (e.g., ).
Computational and Crystallographic Studies
Q & A
Basic: What synthetic methodologies are most effective for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions between pyrazole-5-amines and α,β-unsaturated carbonyl derivatives. For example:
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Step 1 : React 1-methyl-3-phenyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux with catalytic trifluoroacetic acid (TFA) to form the pyrazolo[3,4-b]pyridine ring .
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Step 2 : Optimize reaction time (6–8 hrs) and temperature (110–120°C) to achieve yields >75%.
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Key Data :
Reactant Catalyst Solvent Yield (%) Pyrazole-5-amine + α,β-unsaturated ester TFA Toluene 78–82
Methodological Tip : Use NMR to confirm cyclization by observing the disappearance of amine protons (δ 5.2–5.5 ppm) and the emergence of pyridine protons (δ 7.8–8.3 ppm) .
Advanced: How can contradictory spectroscopic data for the triazole-thiol moiety be resolved?
Conflicting NMR signals for the triazole-thiol group (e.g., δ 13.5–14.0 ppm for -SH vs. δ 2.5–3.0 ppm for methyl groups) often arise from tautomerism or solvent effects.
- Resolution Strategy :
- Perform variable-temperature NMR in DMSO-d6 to stabilize thiol-thione tautomers.
- Compare IR spectra: Thiols show a strong S-H stretch at 2550–2600 cm, while thiones exhibit C=S stretches at 1200–1250 cm .
- Use X-ray crystallography (if crystalline) to unambiguously assign the dominant tautomer .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : Assign protons and carbons in the pyrazolo-pyridine (e.g., δ 8.1 ppm for H-2) and triazole (δ 7.4 ppm for H-5) regions .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 379.1234 for CHNS).
- IR : Identify key functional groups (e.g., C≡N at 2220 cm, C=S at 1215 cm) .
Advanced: How can molecular docking guide the design of derivatives with enhanced bioactivity?
- Target Selection : Prioritize enzymes like fungal 14-α-demethylase (PDB: 3LD6) due to structural similarities with known triazole antifungals .
- Protocol :
- Prepare the ligand (protonated at physiological pH) and optimize geometry using DFT (B3LYP/6-31G*).
- Dock with AutoDock Vina, focusing on binding pockets (e.g., heme-coordination sites).
- Key Metrics :
| Derivative | Docking Score (kcal/mol) | H-bond Interactions |
|---|---|---|
| Parent compound | -9.2 | 2 (Arg-96, His-310) |
| 4-Fluoro analog | -10.5 | 3 (Arg-96, His-310, Tyr-118) |
Interpretation : Higher negative scores and additional H-bonds correlate with improved inhibitory potential .
Basic: What are the solubility challenges for this compound, and how are they addressed?
The compound’s low aqueous solubility (logP ~3.8) stems from its hydrophobic triazole-thiol and pyridyl groups.
- Strategies :
- Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays.
- Synthesize sulfonate salts (e.g., Na or K) via alkylation of the thiol group with methyl iodide followed by sulfonation .
Advanced: How can reaction engineering improve yield in multi-step syntheses?
-
Design of Experiments (DoE) : Apply factorial design to optimize variables like catalyst loading (TFA: 10–30 mol%), solvent polarity (toluene vs. DMF), and stoichiometry .
-
Case Study :
Factor Optimal Range Impact on Yield TFA (mol%) 20–25 Maximizes cyclization rate Solvent Toluene Avoids side reactions Reaction Time 7 hrs Balances conversion vs. degradation
Outcome : Yield increased from 65% to 82% with reduced byproduct formation .
Basic: What biological targets are plausible for this compound?
- Antifungal : Inhibition of lanosterol 14-α-demethylase (CYP51) via triazole coordination to heme iron .
- Anticancer : Potential kinase inhibition due to pyrazolo-pyridine’s ATP-binding mimicry .
- Antioxidant : Thiol group’s radical scavenging capacity (IC ~25 μM in DPPH assay) .
Advanced: How to validate conflicting bioactivity data across studies?
- Reproducibility Checklist :
- Standardize assay conditions (e.g., fungal strain, cell line).
- Confirm compound purity (>95% via HPLC) and storage (desiccated, -20°C).
- Use positive controls (e.g., fluconazole for antifungal assays) .
- Statistical Analysis : Apply ANOVA to compare IC values across independent replicates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
